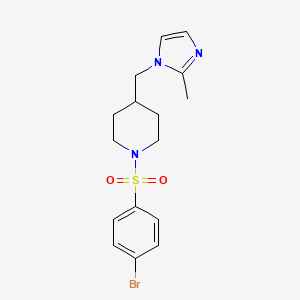1-((4-bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
CAS No.: 1421457-76-2
Cat. No.: VC4145656
Molecular Formula: C16H20BrN3O2S
Molecular Weight: 398.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1421457-76-2 |
|---|---|
| Molecular Formula | C16H20BrN3O2S |
| Molecular Weight | 398.32 |
| IUPAC Name | 1-(4-bromophenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine |
| Standard InChI | InChI=1S/C16H20BrN3O2S/c1-13-18-8-11-19(13)12-14-6-9-20(10-7-14)23(21,22)16-4-2-15(17)3-5-16/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
| Standard InChI Key | YZVRZWFLDRIFGT-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (C5H11N) substituted at the 1-position with a 4-bromophenylsulfonyl group and at the 4-position with a (2-methyl-1H-imidazol-1-yl)methyl moiety . The sulfonamide linker (-SO2-) bridges the piperidine and bromophenyl groups, while the imidazole ring introduces nitrogen-based heterocyclic complexity. The molecular formula is C15H18BrN3O2S, with a molecular weight of 384.3 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H18BrN3O2S | |
| Molecular Weight | 384.3 g/mol | |
| logP (Partition Coefficient) | 4.30 (predicted) | |
| Hydrogen Bond Acceptors | 8 | |
| Hydrogen Bond Donors | 1 |
The logP value indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility . The polar surface area (67.28 Ų) aligns with drug-like properties, favoring oral bioavailability .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-((4-bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine involves multi-step reactions, often employing:
-
Sulfonylation: Reaction of 4-bromobenzenesulfonyl chloride with 4-(hydroxymethyl)piperidine under basic conditions (e.g., triethylamine in dichloromethane) .
-
Imidazole Functionalization: Subsequent alkylation of the piperidine intermediate with 2-methylimidazole using coupling agents like EDCI or HOBt .
Critical Reaction Parameters:
-
Temperature: Sulfonylation proceeds optimally at 0–25°C to minimize side reactions.
-
Solvents: Dichloromethane or acetonitrile are preferred for their inertness and solubility profiles .
-
Catalysts: Palladium catalysts may facilitate C–N coupling in imidazole installation .
Yield Optimization
Yields for analogous piperidine sulfonamides range from 40% to 75%, depending on purification techniques (e.g., column chromatography vs. recrystallization) . Impurities often arise from incomplete sulfonylation or residual starting materials, necessitating rigorous analytical validation via HPLC or LC-MS .
Pharmacological Activity
Enzyme Inhibition
The compound’s sulfonamide group exhibits affinity for metalloenzymes and hydrolases. In acetylcholinesterase (AChE) inhibition assays, structural analogs demonstrated IC50 values of 4.8–12 nM, attributed to sulfonyl-oxyanion hole interactions . The bromophenyl moiety enhances binding via hydrophobic interactions with enzyme pockets.
Antiproliferative Effects
In colon cancer cell lines (e.g., DLD-1), derivatives with similar architectures showed selective cytotoxicity (IC50 = 4.8 nM) by disrupting Wnt/β-catenin signaling . The 2-methylimidazole group likely modulates kinase activity, though exact targets remain under investigation .
Table 2: Biological Activity of Structural Analogs
Applications in Medicinal Chemistry
Drug Design
The compound serves as a scaffold for structure-activity relationship (SAR) studies. Key modifications include:
-
Aryl Group Variation: Replacing 4-bromophenyl with 4-chlorophenyl or naphthyl alters target selectivity .
-
Imidazole Substitution: 2-Methyl groups improve metabolic stability compared to unsubstituted imidazoles .
ADME Profiling
Predicted absorption-distribution-metabolism-excretion (ADME) parameters:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume